3-Cyclohexylprop-2-en-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
(E)-3-cyclohexylprop-2-en-1-amine |
InChI |
InChI=1S/C9H17N/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8,10H2/b7-4+ |
InChI Key |
PQEXQHALYNSSCW-QPJJXVBHSA-N |
Isomeric SMILES |
C1CCC(CC1)/C=C/CN |
Canonical SMILES |
C1CCC(CC1)C=CCN |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 3 Cyclohexylprop 2 En 1 Amine and Analogues
Stereoselective and Enantioselective Synthesis Routes
Achieving precise control over the three-dimensional arrangement of atoms is critical for producing enantiomerically pure allylamines. Stereoselective and enantioselective routes utilize chiral catalysts or auxiliaries to influence the formation of new stereocenters.
Asymmetric Catalysis in Allylamine (B125299) Formation
Asymmetric catalysis is a cornerstone for the efficient synthesis of chiral molecules. In the context of allylamine formation, transition-metal catalysts are frequently employed to facilitate enantioselective transformations.
Palladium-Catalyzed Rearrangement: Palladium(II) catalysts, particularly those based on ferrocenyloxazoline palladacyclic (FOP) scaffolds, have been effective in the asymmetric rearrangement of prochiral allylic imidates. nih.gov This process can convert both E and Z starting materials into chiral allylic amides with high yield and good enantiomeric excess (typically 81-95% ee). nih.gov These amide products can then be deprotected to yield the desired enantioenriched primary allylic amines. nih.gov
Dual Photoredox/Nickel Catalysis: A combination of photoredox and nickel catalysis enables the cross-coupling of alkyl bromides with simple 3-bromoallylamines. rsc.org This method proceeds under mild conditions using blue light irradiation and an organic dye photocatalyst. It demonstrates a broad substrate scope, accommodating various functional groups and allowing for the construction of complex allylamine derivatives without loss of enantiomeric purity when starting from non-racemic materials. rsc.org
Copper-Catalyzed Allylic C-H Amination: The synthesis of chiral N-aryl allylamines can be achieved through the allylic amination of alkenes using N-arylhydroxylamines. rsc.org This reaction is promoted by a copper catalyst in the presence of a chiral ligand, such as R-(+)-BINAM, to deliver products in good yields and enantioselectivities. rsc.org
| Catalytic System | Substrate Type | Product Type | Key Features |
| Palladium(II)/FOP | Prochiral Allylic Imidates | Chiral Allylic Amides | High yields, 81-95% ee, deprotection gives chiral amines. nih.gov |
| Photoredox/Nickel | Alkyl Bromides + Allylamines | Branched Allylamines | Mild conditions, broad scope, preserves existing chirality. rsc.org |
| Copper/Chiral Ligand | Alkenes + N-Arylhydroxylamines | Chiral N-Aryl Allylamines | Direct C-H functionalization for aromatic amine synthesis. rsc.org |
Organocatalytic Approaches to Chiral Amines
Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful alternative to metal-based systems. These methods are often lauded for their lower toxicity and stability. nih.govlboro.ac.uk
The asymmetric allylation of imines is a key strategy for producing chiral homoallylic amines. nih.gov This approach often involves the use of chiral Brønsted acids, such as 3,3'-diaryl-BINOL derivatives, which activate the imine for nucleophilic attack by an allylating agent. nih.gov This methodology has achieved high enantioselectivities (90–99% ee) across a range of aromatic and aliphatic N-acylimines. nih.gov Another approach utilizes sterically hindered chiral oxazaborolidinium ions, prepared from inexpensive derivatives of L-proline, to catalyze the enantioselective allylation of imines. nih.gov
A distinct strategy involves the direct functionalization of allylic C-H bonds activated by a chiral base. Cinchona alkaloid derivatives have been used to generate chiral nucleophiles from compounds like alkylidene cyanoacetates, which then react with electrophilic aminating agents such as azodicarboxylates. acs.org This metal-free allylic amination proceeds with enantioselectivities up to 99%. acs.org
Chemo- and Regioselective Functionalization Strategies
When a molecule contains multiple potential reaction sites, chemo- and regioselectivity become paramount. In the synthesis of 3-cyclohexylprop-2-en-1-amine analogues, this involves selectively functionalizing a specific position, such as the ortho-position of an aromatic ring or a particular carbon atom in a complex backbone. nih.gov
Palladium-catalyzed reactions have been developed for the regioselective C-H bond allylic alkylation of phenols with 1,3-dienes, showing precise reactivity at the ortho C-H bond. nih.gov For allylamines, a removable picolinamide (B142947) auxiliary group can direct the regioselectivity of aminopalladation, leading to the exclusive formation of Markovnikov products in an intermolecular carboamination reaction. chemrxiv.org This strategy allows for the synthesis of valuable vicinal diamines and demonstrates the power of directing groups in controlling reaction outcomes. chemrxiv.org
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.govacs.org This strategy is ideal for creating libraries of structurally diverse compounds from simple building blocks. nih.gov
Petasis Reaction and Decarboxylative Coupling Implementations
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound (like an aldehyde), and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.orgnih.gov This reaction is highly valued for its operational simplicity, tolerance of a wide range of functional groups, and ability to proceed under mild conditions. wikipedia.org When a chiral amine or aldehyde is used, the reaction can exhibit high degrees of stereocontrol. wikipedia.org
A powerful extension combines the Petasis reaction with a decarboxylative coupling step in a four-component process. acs.org This metal-free strategy can synthesize diverse allyl amines from a primary amine, formaldehyde, a boronic acid, and a cinnamic acid derivative. acs.org The reaction proceeds through the initial formation of an intermediate via the Petasis reaction, which then undergoes a decarboxylative coupling with the cinnamic acid to yield the final allyl amine product. acs.org
| Reaction | Components | Product | Key Features |
| Petasis Reaction | Amine, Carbonyl, Vinyl/Aryl Boronic Acid | Substituted Amines | Mild, tolerates diverse functionality, can be stereoselective. wikipedia.orgnih.gov |
| Petasis + Decarboxylation | Primary Amine, Formaldehyde, Boronic Acid, Cinnamic Acid | Allyl Amines | Metal-free, four-component, good yields for diverse products. acs.org |
A3-Coupling Reactions and Variants
The A3-coupling (Aldehyde-Alkyne-Amine) reaction is a versatile multicomponent method for synthesizing propargylamines. phytojournal.comresearchgate.net These compounds are valuable intermediates in organic synthesis. phytojournal.com The reaction is typically catalyzed by a transition metal, which activates the terminal alkyne's C-H bond, allowing it to add to an iminium ion formed in situ from the aldehyde and amine. nih.gov
While A3-coupling directly produces propargylamines (containing a carbon-carbon triple bond), these products are readily converted to allylamines through stereoselective reduction. Partial reduction of the alkyne moiety can yield either the (E)- or (Z)-allylamine, providing a flexible route to analogues of this compound.
Significant progress has been made in developing asymmetric A3-coupling (AA3) reactions. By using a metal catalyst with a chiral ligand, such as Quinap or Pinap with a copper source, optically active propargylamines can be obtained with high enantioselectivity (up to >99% ee). nih.gov This provides a powerful pathway to chiral allylamines after the subsequent reduction step.
Green Chemistry Principles and Sustainable Synthetic Approaches
Green chemistry principles are integral to the development of modern synthetic routes. primescholars.com The focus is on designing processes that maximize the incorporation of all materials used into the final product, minimize waste, and utilize less hazardous chemicals. wordpress.com For the synthesis of allylic amines, this translates into a preference for catalytic methods over stoichiometric ones and the use of renewable starting materials and benign solvents. rsc.org
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comnih.gov Reactions with high atom economy, such as addition reactions, are inherently less wasteful. rsc.orgnih.gov
One of the most direct and atom-economical routes to amines is the hydroamination of alkenes or allenes, where an amine is added across a carbon-carbon multiple bond. For instance, a ligand-free copper-catalyzed hydroamination of allenes with secondary amines provides (E)-allylamines with complete regio- and stereoselectivity under smooth conditions, representing a highly atom-economical process. organic-chemistry.org Similarly, conjugate addition reactions, such as the aza-Michael reaction, can be performed under solvent-free conditions. The addition of primary and secondary amines to α,β-unsaturated carbonyl compounds, mediated by catalysts like silicon tetrachloride or solid lithium perchlorate, proceeds efficiently without a solvent, significantly reducing waste and simplifying purification. organic-chemistry.org
These principles are directly applicable to the synthesis of this compound. An ideal atom-economical synthesis would involve the direct addition of ammonia (B1221849) or an ammonia equivalent to a suitable C9 precursor with no byproducts.
Table 1: Examples of Atom-Economical Reactions for Amine Synthesis
| Reaction Type | Catalyst/Conditions | Reactant Classes | Atom Economy | Reference |
|---|---|---|---|---|
| Aza-Michael Addition | Silicon tetrachloride (cat.), solvent-free | Amines, α,β-unsaturated carbonyls | High | organic-chemistry.org |
| Hydroamination | Ligand-free Copper (cat.) | Allenes, cyclic secondary amines | 100% | organic-chemistry.org |
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, utilizing enzymes to perform reactions with high selectivity under mild, aqueous conditions. nih.gov For allylic amine synthesis, several enzymatic strategies have been developed.
Engineered variants of cytochrome P450 have been shown to catalyze a sulfimidation/ nih.govnih.gov-sigmatropic rearrangement sequence in whole E. coli cells, providing access to enantioenriched protected allylic amines. nih.gov This method introduces a new type of reaction into the biocatalytic repertoire, assembling a required allylic sulfimide (B8482401) intermediate with high enantioselectivity. nih.gov Another significant advancement is the use of reductive aminases (RedAms). A two-step, one-pot system has been developed that first uses a carboxylic acid reductase (CAR) to generate an α,β-unsaturated aldehyde in situ from a renewable cinnamic acid derivative. This intermediate is then aminated by a bacterial reductive aminase to yield the corresponding secondary or tertiary allylic amine. nih.gov This cascade process avoids the isolation of the often-unstable aldehyde intermediate and preserves the C=C double bond. nih.gov
Furthermore, the combination of ene-reductases (EReds) and imine reductases (IREDs) or reductive aminases (RedAms) allows for the conversion of α,β-unsaturated ketones into chiral amines. researchgate.net For a precursor like 3-cyclohexyl-2-en-1-one, this dual-enzyme approach could yield stereoisomers of the corresponding saturated cyclohexylamine (B46788), demonstrating the versatility of biocatalysis in generating diverse amine products. researchgate.net
Table 2: Enzyme-Assisted Methodologies for Allylic Amine Synthesis
| Enzyme System | Precursor Type | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Engineered Cytochrome P450 | Allylic sulfides | Enantioenriched protected allylic amines | Non-natural sulfimidation/ nih.govnih.gov-sigmatropic rearrangement | nih.gov |
| CAR / Reductive Aminase Cascade | Cinnamic acids | Secondary/tertiary allylic amines | One-pot, two-step cascade from renewable precursors | nih.gov |
Visible-light photoredox catalysis and electrocatalysis have emerged as powerful tools in organic synthesis, enabling novel transformations through single-electron transfer (SET) processes under mild conditions. nih.govacs.org These methods can generate highly reactive radical intermediates that participate in bond-forming reactions. acs.org
Photoredox catalysis has been successfully applied to the direct reductive amination of aldehydes without the need for an external hydride source. nih.gov In this process, visible light excites a photocatalyst which then mediates the oxidation of an in situ formed aminal, leading to an α-amino radical that ultimately yields the amine product. nih.gov This approach is noted for its operational simplicity and high functional group tolerance. nih.govresearchgate.net
Electrocatalysis provides another sustainable route for synthesizing allylic amines. An electrochemical process has been developed for the oxidative coupling of unactivated alkenes and secondary amines. fao.orgresearchgate.netresearchgate.net This method involves the electrochemical generation of an electrophilic adduct between the alkene and a mediator like thianthrene. Subsequent reaction with an aliphatic amine nucleophile furnishes the allylic amine product in high yield. researchgate.netresearchgate.net This strategy is particularly notable as it can utilize simple, abundant starting materials and even gaseous alkenes. fao.orgresearchgate.net
Table 3: Photoredox and Electrocatalytic Approaches to Amine Synthesis
| Methodology | Catalyst/Mediator | Substrates | Key Transformation | Reference |
|---|---|---|---|---|
| Photoredox Catalysis | Iridium or Ruthenium complexes | Aromatic aldehydes, amines | Direct reductive amination via α-amino radical | nih.govresearchgate.net |
| Electrocatalysis | Thianthrene | Unactivated alkenes, secondary amines | Oxidative allylic C-H amination | researchgate.netresearchgate.net |
Derivatization from Precursor Molecules
The synthesis of this compound can also be achieved through the chemical modification of readily accessible precursor molecules, such as the corresponding allylic alcohol or unsaturated carbonyl compounds.
3-Cyclohexylprop-2-en-1-ol, an analogue of the well-studied cinnamyl alcohol, is a primary precursor for derivatization. wikipedia.org The direct substitution of the hydroxyl group of an allylic alcohol with an amine is a highly desirable transformation. Transition metal catalysis, particularly with palladium, has been extensively developed for this purpose. researchgate.net A phosphine-borane compound has been reported as an effective ligand for the palladium-catalyzed direct allylic amination of allylic alcohols with secondary amines at room temperature. organic-chemistry.org Another green approach involves a palladium-catalyzed Tsuji-Trost reaction of allylic alcohols with amines in water, which avoids the need for chemical activators or complex ligands. researchgate.net For the synthesis of primary amines, the use of aqueous ammonia in palladium-catalyzed aminations has proven essential. organic-chemistry.org
Alternatively, the alcohol can be oxidized to the corresponding aldehyde, 3-cyclohexylprop-2-enal, which can then undergo reductive amination. mdpi.com
Table 4: Selected Methods for Amination of Allylic Alcohols
| Catalyst System | Amine Source | Solvent | Key Advantage | Reference |
|---|---|---|---|---|
| Pd / Phosphine-Borane Ligand | Secondary amines | Organic | Room temperature, short reaction times | organic-chemistry.org |
| Pd(0) | Amine nucleophile | Water | Green synthesis, no activators needed | researchgate.net |
| MoO₃/TiO₂ | Amines | Not specified | Reusable solid catalyst, dehydrative coupling | organic-chemistry.org |
Unsaturated aldehydes and ketones, such as 3-cyclohexylprop-2-enal, are versatile precursors for synthesizing this compound. nih.gov The primary route is reductive amination, which involves two key steps: the formation of an enamine or imine intermediate followed by its reduction.
The addition of a primary amine to an α,β-unsaturated aldehyde can proceed via two pathways: 1,2-addition to the carbonyl group to form an α,β-unsaturated imine, or 1,4-conjugate addition (aza-Michael reaction) to the alkene. worktribe.comlibretexts.orgacs.org For most α,β-unsaturated aldehydes, 1,2-addition is kinetically preferred, leading to the formation of the imine which can then be reduced to the desired allylic amine. worktribe.comresearchgate.net This reduction can be achieved using various reducing agents. A practical and environmentally friendly multicomponent reaction combines an alkene, an aldehyde, and an amide using nickel and Lewis acid catalysts to directly synthesize complex allylic amines. nih.govrsc.org This method is highly modular and tolerant of various functional groups. rsc.org
Table 5: Amine Synthesis from α,β-Unsaturated Carbonyls
| Reaction | Precursor | Reagents/Catalyst | Intermediate | Reference |
|---|---|---|---|---|
| Reductive Amination | 3-Cyclohexylprop-2-enal | Ammonia, Reducing Agent | α,β-Unsaturated imine | worktribe.comresearchgate.net |
| Aza-Michael Addition | 3-Cyclohexyl-2-en-1-one | Amine, Catalyst (e.g., CAN) | β-Amino ketone | organic-chemistry.org |
Iii. Elucidation of Chemical Reactivity and Reaction Mechanisms
Mechanistic Studies of Carbon-Carbon Bond Forming Reactions
The allylic system in 3-Cyclohexylprop-2-en-1-amine provides a versatile platform for the construction of new carbon-carbon bonds through several important reaction classes.
The allylic portion of this compound can participate in cycloaddition reactions, most notably [4+3] cycloadditions, where it acts as a three-carbon component. These reactions are powerful tools for the synthesis of seven-membered rings. wikipedia.orgorganicreactions.orgrsc.org The mechanism typically involves the generation of an allylic cation intermediate, which then reacts with a four-atom π-system, such as a diene. wikipedia.orgillinois.edu
The formation of the allylic cation from this compound can be initiated by protonation of the amine group, followed by the loss of ammonia (B1221849), or through the use of Lewis acids. The stability of this cation is enhanced by resonance. The subsequent reaction with a diene can proceed through either a concerted or a stepwise pathway. illinois.edu The presence of the bulky cyclohexyl group is anticipated to exert significant steric influence on the approach of the diene, thereby controlling the diastereoselectivity of the cycloaddition. Computational studies on similar systems suggest that the mechanism can be sensitive to the electrophilicity of the allylic cation and the nucleophilicity of the diene. illinois.edu
| Cycloaddition Type | Reactant Partner | Key Intermediate | Expected Product |
| [4+3] Cycloaddition | 1,3-Diene (e.g., furan, cyclopentadiene) | Allylic Cation | Seven-membered carbocycle |
This table outlines the general characteristics of [4+3] cycloaddition reactions involving an allylic substrate.
The allylic amine functionality can be utilized in various cross-coupling and alkylation reactions to form new carbon-carbon bonds. Palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, are prominent examples. nih.govorganic-chemistry.org In these reactions, a palladium(0) catalyst coordinates to the double bond of the allylic system, leading to the formation of a π-allylpalladium intermediate and the departure of the amine as a leaving group. nih.gov Subsequent nucleophilic attack on the π-allyl complex forms the new C-C bond.
Alkylation of allylic amines can also be achieved through other pathways, including nickel-catalyzed multicomponent coupling reactions involving alkenes, aldehydes, and amides. nih.govchemrxiv.org These methods offer a direct and modular approach to constructing complex allylic amines. chemrxiv.org The regioselectivity of these reactions (i.e., whether the nucleophile attacks at the more or less substituted end of the allyl system) can be influenced by the nature of the catalyst, ligands, and the steric bulk of the substrate, such as the cyclohexyl group in this compound.
| Reaction Type | Catalyst/Reagent | Key Intermediate | General Transformation |
| Tsuji-Trost Reaction | Palladium(0) complexes | π-Allylpalladium complex | Allylic substitution with a nucleophile |
| Multicomponent Coupling | Nickel(II) salts/Lewis acids | Aza-nickelacycle | Formation of complex allylic amines from simple precursors |
This table summarizes key features of cross-coupling and alkylation reactions applicable to allylic amines.
Reactivity of the Primary Amine Functional Group
The primary amine group in this compound is a key center of reactivity, primarily due to the nucleophilic nature of the nitrogen atom.
As a primary amine, this compound readily undergoes nucleophilic addition and condensation reactions with carbonyl compounds. For instance, reaction with aldehydes and ketones leads to the formation of imines (Schiff bases) through a tetrahedral intermediate, followed by the elimination of water. rsc.org The bulky cyclohexyl group may influence the rate of these reactions due to steric hindrance around the nitrogen atom. Condensation reactions with other electrophiles, such as acyl chlorides and acid anhydrides, are also characteristic of primary amines.
The formation of an amide bond from this compound involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of a carboxylic acid derivative (e.g., acyl chloride, anhydride (B1165640), or ester). The reaction with an acyl chloride, for example, proceeds via a tetrahedral intermediate which then collapses to form the amide and releases a chloride ion.
Imine formation with an aldehyde or ketone is a reversible, acid-catalyzed process. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Protonation of the hydroxyl group of the carbinolamine makes it a good leaving group (water), and its departure leads to the formation of an iminium ion, which is then deprotonated to yield the final imine product. libretexts.org The nucleophilic addition of organometallic reagents to imines derived from allylic amines is a versatile method for the synthesis of more complex amine structures. nih.govnih.gov
Investigation of Stereochemical Outcomes in Reactions
The presence of a stereocenter at the carbon bearing the amine group, coupled with the bulky cyclohexyl substituent, makes the study of stereochemical outcomes in reactions of this compound particularly important. In reactions where new stereocenters are formed, the existing chirality and steric bulk can direct the approach of reagents, leading to diastereoselective outcomes.
For instance, in stereoselective dihydroxylation reactions of chiral allylic amines, the stereochemistry of the newly formed diol is influenced by the existing stereocenter and the nature of the N-protecting group. researchgate.net Similarly, the stereospecific isomerization of chiral allylic amines can be used to synthesize γ-chiral aliphatic amines with high stereocontrol. nih.govacs.org While specific studies on this compound are not available, it is reasonable to predict that the cyclohexyl group would play a significant role in directing the stereochemical course of such transformations, favoring the formation of one diastereomer over the other due to steric hindrance. The development of enantioselective syntheses of chiral cyclic allylic amines further highlights the importance of controlling stereochemistry in this class of compounds. thieme-connect.comnih.gov
Computational Analysis of Reaction Pathways and Transition States
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies dedicated to the computational analysis of reaction pathways and transition states for this compound. While computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, calculating activation energies, and characterizing the geometry of transition states for organic reactions, it appears that this compound has not been the specific subject of such a detailed computational investigation.
The reactivity of allylic amines is a broad area of chemical research, with numerous computational studies focusing on catalytic processes like allylic amination. These studies provide general insights into the mechanisms of C-N bond formation, the role of catalysts, and the factors influencing regioselectivity and stereoselectivity. For instance, computational work has shed light on inner-sphere versus outer-sphere nucleophilic attack mechanisms in palladium-catalyzed allylic aminations and the influence of ligands on the reaction outcomes.
However, without specific computational data for this compound, it is not possible to provide detailed research findings, energy profiles, or data tables of transition state parameters for its reactions. Such an analysis would require dedicated quantum chemical calculations to model the specific steric and electronic effects of the cyclohexyl group on the reactivity of the allylic amine functionality.
Future computational studies on this compound could provide valuable insights into its reaction mechanisms, including:
Rotational barriers around the C-C single bonds to understand the conformational preferences of the molecule.
Protonation energies to predict the most likely sites of protonation.
Reaction profiles for key transformations, such as nucleophilic substitution at the allylic position or addition reactions to the double bond. This would involve locating the transition state structures and calculating the activation energy barriers, providing a quantitative understanding of the reaction kinetics.
The influence of the cyclohexyl group on the stereoselectivity of reactions, by modeling the different diastereomeric transition states.
At present, such specific data is not available in the reviewed literature.
Iv. Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Cyclohexylprop-2-en-1-amine in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while advanced techniques can reveal through-bond and through-space correlations, as well as dynamic processes.
A predicted ¹H NMR spectrum would show distinct signals for the vinylic protons, the allylic protons, the methine proton on the cyclohexyl ring, and the broad methylene (B1212753) and amine protons. The coupling constants between the vinylic protons would be crucial in confirming the E (trans) or Z (cis) configuration of the double bond.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| -CH₂-NH₂ (C1) | ~3.2 - 3.4 | ~45 - 50 | Protons adjacent to the nitrogen atom are deshielded. |
| =CH-CH₂ (C2) | ~5.5 - 5.7 | ~125 - 130 | Vinylic proton coupled to C1 and C3 protons. |
| Cyclohexyl-CH= (C3) | ~5.4 - 5.6 | ~135 - 140 | Vinylic proton coupled to C2 proton and cyclohexyl methine. |
| -NH₂ | ~1.5 - 2.5 (broad) | N/A | Broad signal due to quadrupole broadening and exchange. Position is concentration and solvent dependent. |
| Cyclohexyl-CH (C4) | ~2.0 - 2.2 | ~40 - 45 | Methine proton adjacent to the double bond. |
| Cyclohexyl-CH₂ | ~1.0 - 1.8 | ~25 - 35 | Overlapping signals from the five methylene groups of the cyclohexyl ring. |
To unambiguously determine the stereochemistry of this compound, particularly the geometry of the C2=C3 double bond, advanced 2D NMR experiments are employed.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment is paramount for confirming stereochemistry by detecting through-space interactions between protons that are in close proximity (< 5 Å). libretexts.orgnanalysis.com For the E-isomer, a NOESY correlation would be expected between the proton on C3 and the methylene protons on C1. Conversely, for the Z-isomer, a correlation would be seen between the C3 proton and the C2 proton. This allows for definitive assignment of the double bond geometry. youtube.com
Correlation Spectroscopy (COSY): While primarily used for identifying through-bond proton-proton couplings, COSY helps in assigning the complex spin systems of the cyclohexyl and propyl chains.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), allowing for the complete and unambiguous assignment of all proton and carbon signals in the molecule.
The conformational flexibility of the cyclohexyl ring and potential restricted rotation around the C3-C4 bond can be investigated using dynamic NMR (DNMR) spectroscopy. unibas.it By recording NMR spectra at various temperatures, it is possible to study the kinetics of conformational exchange processes. copernicus.org
At room temperature, the chair-to-chair interconversion of the cyclohexyl ring is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. vu.nl As the temperature is lowered, this ring-flipping slows down. At the coalescence temperature, significant line broadening is observed. vu.nl At even lower temperatures (the slow-exchange regime), separate signals for the distinct axial and equatorial protons may be resolved, allowing for the determination of the activation energy (ΔG‡) for the ring inversion process. aip.orgnih.gov This provides valuable thermodynamic data about the molecule's flexibility.
High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Characterization
HRMS is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm), it allows for the unambiguous determination of the molecular formula (C₉H₁₇N). Following the nitrogen rule, the odd nominal molecular weight (139) is indicative of a molecule containing an odd number of nitrogen atoms. libretexts.org
In addition to providing the molecular formula, mass spectrometry, particularly with tandem MS/MS capabilities, elucidates structural features through controlled fragmentation of the molecular ion. The fragmentation pattern for aliphatic amines is typically dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.orgyoutube.com
For this compound, the most probable fragmentation pathway involves the cleavage of the C1-C2 bond. This α-cleavage results in the loss of a cyclohexylvinyl radical and the formation of a resonance-stabilized cation at m/z 30 ([CH₂=NH₂]⁺). This fragment is often the base peak in the mass spectra of primary amines.
Other significant fragmentation pathways could include:
Loss of the cyclohexyl group: Cleavage of the C3-C4 bond would result in a fragment ion corresponding to the loss of a cyclohexyl radical (•C₆H₁₁), leading to a peak at m/z 56.
Retro-Diels-Alder (RDA) fragmentation: The cyclohexyl ring itself can undergo RDA fragmentation upon ionization, leading to the loss of ethene (C₂H₄) and resulting in a characteristic fragment ion.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway | Significance |
|---|---|---|---|
| 139 | [C₉H₁₇N]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight and odd number of nitrogens. |
| 138 | [C₉H₁₆N]⁺ | Loss of H• (M-1) | Common fragmentation for amines. |
| 56 | [C₃H₆N]⁺ | Loss of •C₆H₁₁ (Cyclohexyl radical) | Indicates presence of the cyclohexyl substituent. |
| 30 | [CH₄N]⁺ | α-cleavage (loss of •C₈H₁₃) | Characteristic base peak for primary amines, confirming the -CH₂NH₂ group. |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.organton-paar.com If a suitable single crystal of this compound or a salt derivative could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.
This method would definitively confirm the E or Z configuration of the double bond and reveal the preferred conformation of the cyclohexyl ring (e.g., chair, boat) in the crystal lattice. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding between the amine groups of adjacent molecules, which dictate the crystal packing arrangement. For a chiral derivative, X-ray crystallography using anomalous dispersion could determine the absolute configuration. However, obtaining high-quality single crystals of small, flexible, and non-chiral molecules like this compound can be challenging. anton-paar.com
Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing its vibrational modes. libretexts.org These two techniques are complementary and together can give a more complete picture of the molecular vibrations.
For this compound, the key functional groups—the primary amine (-NH₂), the alkene (C=C), and the alkane (cyclohexyl) moieties—give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.
N-H Vibrations: A primary amine is characterized by two N-H stretching bands in the 3300-3500 cm⁻¹ region of the IR spectrum, corresponding to symmetric and asymmetric stretches. A broad N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹.
C=C Vibration: The stretching vibration of the carbon-carbon double bond will appear around 1640-1680 cm⁻¹. This peak may be weak in the IR spectrum if the bond has low polarity but should be strong in the Raman spectrum.
C-H Vibrations: C-H stretching vibrations from the sp²-hybridized carbons of the alkene will appear just above 3000 cm⁻¹, while the sp³-hybridized C-H stretches from the cyclohexyl ring will be observed just below 3000 cm⁻¹.
C-N Vibration: The C-N stretching vibration for an aliphatic amine is typically found in the 1020-1250 cm⁻¹ region.
Analysis of these vibrational modes confirms the presence of all key functional groups, validating the identity of the compound.
Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium | Weak |
| C(sp²)-H Stretch | 3010 - 3095 | Medium | Medium |
| C(sp³)-H Stretch | 2850 - 2960 | Strong | Strong |
| C=C Stretch | 1640 - 1680 | Weak-Medium | Strong |
| N-H Bend (Scissoring) | 1590 - 1650 | Medium-Strong | Weak |
| C-N Stretch | 1020 - 1250 | Medium | Weak-Medium |
Chromatographic and Hyphenated Techniques for Mixture Resolution and Purity Assessment
The robust analysis of this compound and its related mixtures necessitates the use of advanced chromatographic techniques. These methods are crucial for separating the target compound from starting materials, byproducts, and potential degradants, as well as for accurately assessing its purity. The polarity and potential for volatility of allylic amines guide the selection of appropriate chromatographic strategies, which often include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). When coupled with mass spectrometry (MS), these techniques provide an unparalleled level of specificity and sensitivity for both qualitative and quantitative analysis.
Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. For primary amines like this compound, direct analysis by GC can sometimes be challenging due to their polar nature, which can lead to poor peak shape and adsorption onto the column. To mitigate these issues, derivatization is a commonly employed strategy. This process involves chemically modifying the amine group to create a less polar, more volatile derivative that is more amenable to GC analysis.
Common derivatization reagents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA), and alkylating agents. The choice of derivatizing reagent depends on the specific analytical goals, such as enhancing volatility or improving detection sensitivity.
Once derivatized, the sample can be analyzed by GC, typically using a capillary column with a non-polar or mid-polar stationary phase. A flame ionization detector (FID) can be used for general-purpose quantification, while coupling the GC to a mass spectrometer (GC-MS) offers definitive identification based on the mass-to-charge ratio (m/z) of the fragmented ions. The resulting mass spectrum serves as a chemical fingerprint, allowing for the unambiguous identification of this compound and its impurities.
Detailed Research Findings: While specific GC methods for this compound are not extensively documented in publicly available literature, the general principles of amine analysis by GC are well-established. Research on similar aliphatic and unsaturated amines has demonstrated the efficacy of derivatization to improve chromatographic performance. For instance, studies on the GC analysis of various amines have shown that acylation not only reduces polarity but also introduces fluorinated groups that can enhance detection by an electron capture detector (ECD) for trace-level analysis. The selection of an appropriate internal standard is also critical for accurate quantification, compensating for any variations in sample preparation and injection.
Table 1: Illustrative GC and GC-MS Parameters for the Analysis of Derivatized Amines This table presents typical starting conditions for method development for the analysis of a derivatized allylic amine like this compound, based on established methods for similar compounds.
| Parameter | Gas Chromatography (GC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | Capillary column (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Capillary column (e.g., DB-5ms, VF-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C | 250 °C |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Helium, constant flow rate of 1.0 mL/min |
| Detector | Flame Ionization Detector (FID) at 300 °C | Mass Spectrometer |
| Ionization Mode | N/A | Electron Ionization (EI) at 70 eV |
| Mass Range | N/A | 40-400 amu |
| Derivatization | Required (e.g., acylation with TFAA) | Required (e.g., silylation with BSTFA) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For the analysis of this compound, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
To achieve good peak shape and retention for basic compounds like amines, it is often necessary to add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid, to suppress the ionization of the amine group. Detection can be accomplished using a UV detector, although the allylic amine itself may have a weak chromophore. In such cases, derivatization with a UV-absorbing or fluorescent tag can significantly enhance sensitivity.
The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful analytical tool, combining the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. Techniques like electrospray ionization (ESI) are commonly used to generate ions from the eluting compounds, which are then analyzed by the mass spectrometer. LC-MS/MS, or tandem mass spectrometry, can provide even greater specificity by monitoring specific fragmentation patterns of the target analyte, which is particularly useful for analyzing complex mixtures and for trace-level quantification.
Detailed Research Findings: For chiral molecules such as this compound, chiral HPLC is the method of choice for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven to be highly effective for the enantiomeric resolution of a wide variety of chiral compounds, including amines. acs.orgresearchgate.netyakhak.orgnih.govresearchgate.net The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the differential retention of the two enantiomers. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal separation.
Table 2: Exemplary HPLC and LC-MS Parameters for the Analysis of this compound This table provides representative starting conditions for method development based on the analysis of similar allylic and chiral amines.
| Parameter | Reversed-Phase HPLC | Chiral HPLC | LC-MS/MS |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) | Polysaccharide-based CSP (e.g., Chiralpak IA, Chiralcel OD-H), 4.6 x 250 mm, 5 µm | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile (Gradient elution) | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) (Isocratic elution) | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile (Gradient elution) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 25 °C | 40 °C |
| Detector | UV at 210 nm | UV at 220 nm | Tandem Mass Spectrometer |
| Ionization Mode | N/A | N/A | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | N/A | N/A | Multiple Reaction Monitoring (MRM) |
The combination of these chromatographic and hyphenated techniques provides a comprehensive toolkit for the detailed analysis of this compound. The choice of the specific method and conditions will depend on the analytical objective, whether it is routine purity assessment, identification of unknown impurities, or the separation and quantification of enantiomers.
V. Computational and Theoretical Chemistry of 3 Cyclohexylprop 2 En 1 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the structure, stability, and reactivity of a molecule.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying organic molecules due to its balance of accuracy and computational cost. nih.gov It is used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy structure on the potential energy surface.
For 3-Cyclohexylprop-2-en-1-amine, DFT calculations would typically be employed to optimize the geometry, providing precise bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the steric and electronic effects of the cyclohexyl group on the allylamine (B125299) backbone. Furthermore, DFT can compute thermodynamic properties such as enthalpy, Gibbs free energy, and entropy, which are vital for predicting the spontaneity of reactions involving this amine. researchgate.net
Illustrative Data Table for DFT-Calculated Geometrical Parameters:
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
|---|---|---|
| Bond Length | C=C | 1.34 Å |
| C-N | 1.46 Å | |
| C-C (allyl-cyclohexyl) | 1.52 Å | |
| Bond Angle | C=C-C | 125.2° |
| C-C-N | 110.5° |
Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Schrödinger equation without empirical data. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions for various molecular properties.
For this compound, ab initio calculations could be used to predict properties such as dipole moment, polarizability, and ionization potential. These properties are essential for understanding the molecule's interaction with other molecules and with external electric fields. They also offer a benchmark for validating the results obtained from less computationally intensive methods like DFT.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and interactions of a molecule within its environment.
For this compound, MD simulations would be invaluable for exploring its conformational landscape. The flexibility of the cyclohexyl ring and its connection to the propene chain allows for multiple low-energy conformations. MD can reveal the preferred shapes of the molecule in different environments and the energy barriers between different conformations.
Furthermore, MD simulations are particularly useful for studying solvation effects. By explicitly including solvent molecules (such as water) in the simulation, it is possible to understand how the solvent influences the structure and dynamics of the amine. scribd.com This includes the formation of hydrogen bonds between the amine group and water, and the hydrophobic interactions of the cyclohexyl group.
Illustrative Data Table for MD Simulation Analysis:
Table 2: Illustrative Analysis of a 100 ns MD Simulation of this compound in Water| Property | Description | Average Value |
|---|---|---|
| Radius of Gyration | A measure of the molecule's compactness. | 3.5 Å |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | 250 Ų |
Theoretical Studies of Reaction Mechanisms and Catalytic Cycles
Theoretical chemistry can elucidate the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely path a reaction will follow. This is particularly useful for understanding reactions where experimental observation of intermediates is challenging.
For this compound, theoretical studies could investigate its reactivity in various chemical transformations, such as additions to the double bond or reactions at the amine group. Computational methods can map out the energy profile of a reaction, identifying the activation energy which determines the reaction rate. In the context of catalysis, these methods can also model how a catalyst interacts with the amine to lower the activation energy and facilitate a specific chemical transformation.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.gov These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of molecular structure) to an observed activity or property.
For derivatives of this compound, QSAR studies could be employed to predict their potential biological activities, such as antimicrobial or antifungal properties, based on modifications to the molecular structure. researchgate.net QSPR models could be used to predict physical properties like boiling point, solubility, or density for a range of related compounds. nih.gov These models are valuable in medicinal chemistry and materials science for designing new molecules with desired characteristics without the need for synthesizing and testing every possible compound. nih.gov
Illustrative Data Table for a Hypothetical QSAR Model:
Table 3: Example of a QSAR Model for Predicting Antifungal Activity of this compound Derivatives| Descriptor | Coefficient | Description |
|---|---|---|
| LogP | +0.45 | Lipophilicity (Partition Coefficient) |
| TPSA | -0.21 | Topological Polar Surface Area |
| MW | -0.05 | Molecular Weight |
Vi. Investigations into Biological Interactions and Mechanistic Insights Excluding Human Clinical Data
In Vitro Receptor Binding and Ligand-Target Interactions
The initial assessment of a compound's biological activity often involves determining its affinity for specific receptors. For a molecule like 3-Cyclohexylprop-2-en-1-amine, its lipophilic cyclohexyl ring and basic amine group are key pharmacophoric features that could mediate interactions with a range of receptors, including G-protein coupled receptors (GPCRs) and ion channels.
In vitro receptor binding assays are a important tool for elucidating these interactions. nih.gov These assays typically utilize cell membranes or purified receptors and a radiolabeled ligand known to bind to the target receptor. nih.gov The binding affinity of an unlabeled compound, such as this compound, can be determined by its ability to displace the radioligand. nih.gov The resulting data are often expressed as the half-maximal inhibitory concentration (IC50), which can be converted to a binding affinity constant (Ki).
While specific receptor targets for this compound have not been explicitly identified, its structural similarity to certain classes of neuromodulators suggests potential interactions with receptors in the central nervous system. For instance, analogs of phencyclidine (PCP), which also feature a cyclohexyl ring and an amine, are known to interact with the N-methyl-D-aspartate (NMDA) receptor. nih.govdocumentsdelivered.com
Table 1: Hypothetical In Vitro Receptor Binding Profile for this compound
| Receptor Target | Assay Type | Measured Parameter | Hypothetical Value |
| Sigma-1 Receptor | Radioligand Displacement | Ki (nM) | 500 |
| NMDA Receptor | Radioligand Displacement | Ki (µM) | 1.2 |
| Dopamine Transporter | Radioligand Displacement | Ki (µM) | 2.5 |
This table is illustrative and does not represent experimentally verified data for this compound.
Enzymatic Modulation and Inhibition Mechanisms in vitro
The chemical structure of this compound suggests it could also function as a modulator of enzymatic activity. The primary amine could act as a nucleophile or a hydrogen bond donor, potentially interacting with the active site of various enzymes.
One class of enzymes that may be targeted by this compound is the monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters. The allylic amine structure is found in some known MAO inhibitors. In vitro enzyme inhibition assays, using purified enzymes and measuring the rate of substrate conversion in the presence and absence of the inhibitor, would be employed to investigate this possibility.
Another potential target could be acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission. nih.gov Various amine-containing compounds have been shown to inhibit AChE. nih.gov The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, can be elucidated through kinetic studies by varying both substrate and inhibitor concentrations.
Table 2: Potential In Vitro Enzymatic Inhibition by this compound
| Enzyme Target | Assay Type | Measured Parameter | Hypothetical Value |
| Monoamine Oxidase A | Fluorometric Assay | IC50 (µM) | 15 |
| Monoamine Oxidase B | Fluorometric Assay | IC50 (µM) | 8 |
| Acetylcholinesterase | Colorimetric Assay | IC50 (µM) | > 50 |
This table is illustrative and does not represent experimentally verified data for this compound.
Interaction with Cellular Components and Subcellular Distribution (in model systems)
Understanding how a compound interacts with and distributes within a cell is crucial for interpreting its biological effects. For this compound, its physicochemical properties—moderate lipophilicity from the cyclohexyl group and a positive charge on the protonated amine at physiological pH—will likely govern its cellular uptake and distribution.
The cellular uptake of nanoparticles, and by extension small molecules, can be influenced by factors such as size, shape, and surface charge. nih.govnih.gov Positively charged molecules can interact favorably with the negatively charged cell membrane, potentially facilitating their entry into the cell. dovepress.com
Fluorescently labeling this compound would enable the visualization of its subcellular localization using techniques like confocal microscopy. It might be hypothesized that due to its lipophilic nature, the compound could accumulate in lipid-rich environments such as the endoplasmic reticulum or mitochondrial membranes. The basic amine group could also lead to its sequestration in acidic organelles like lysosomes.
Structure-Activity Relationship (SAR) Studies in Non-Clinical Models
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity and for the optimization of lead compounds. researchgate.net For this compound, a systematic exploration of its three main structural components—the cyclohexyl ring, the propylene (B89431) linker, and the amine group—would provide valuable insights.
The Cyclohexyl Ring: The size and lipophilicity of this group could be modified. Replacing it with smaller rings (e.g., cyclopentyl) or larger rings (e.g., cycloheptyl) could probe the steric requirements of the binding pocket. Introducing substituents on the ring could also modulate both steric and electronic properties.
The Propylene Linker: The length and rigidity of the linker could be altered. Shortening or lengthening the carbon chain, or introducing conformational constraints such as a double or triple bond, would help to define the optimal distance and orientation between the cyclohexyl group and the amine.
The Amine Group: The basicity and nucleophilicity of the amine could be fine-tuned. Conversion of the primary amine to a secondary or tertiary amine, or its replacement with other basic functional groups, would explore the importance of hydrogen bonding and ionic interactions.
Table 3: Illustrative SAR Table for Hypothetical Analogs of this compound
| Compound | R1 (Cyclohexyl Modification) | R2 (Amine Modification) | Target Affinity (Ki, nM) |
| This compound | Cyclohexyl | -NH2 | 500 |
| Analog 1 | Cyclopentyl | -NH2 | 800 |
| Analog 2 | 4-Methylcyclohexyl | -NH2 | 350 |
| Analog 3 | Cyclohexyl | -NHCH3 | 450 |
| Analog 4 | Cyclohexyl | -N(CH3)2 | 900 |
This table is for illustrative purposes to demonstrate the principles of SAR and does not represent actual experimental data.
Vii. Applications in Materials Science and Catalysis Non Biological
Role as Monomers and Building Blocks in Polymer Chemistry
The incorporation of amine functionalities into polymer backbones is a significant area of research, as it imparts valuable properties such as adhesiveness, and platforms for further functionalization. polysciences.com 3-Cyclohexylprop-2-en-1-amine, as an allylic amine, represents a potential monomer for the synthesis of such functional polymers. However, the polymerization of allylamines via free radical pathways can be challenging. A significant issue is the propensity for chain transfer reactions involving the allylic protons, which can lead to the formation of low molecular weight oligomers or polymers. google.com
Despite these challenges, the development of amine-functional polymers is of considerable interest for various industrial applications, including coatings and adhesives. polysciences.com The presence of the cyclohexyl group in this compound could potentially influence the physical properties of the resulting polymer, such as its thermal stability and mechanical strength.
| Potential Application Area | Rationale for Use of Amine-Functional Polymers | Challenges with Allylamine (B125299) Monomers |
| Adhesives & Coatings | Enhanced adhesion to substrates, potential for cross-linking. polysciences.com | Chain transfer reactions leading to low molecular weight polymers. google.com |
| Functional Materials | Provides a reactive handle for post-polymerization modification. | Difficulty in achieving high molecular weight polymers. google.com |
Ligand and Organocatalyst Design in Asymmetric Synthesis
Chiral primary amines are a cornerstone of modern asymmetric organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. acs.org These catalysts are instrumental in a wide array of enantioselective transformations. The structure of this compound, particularly if resolved into its chiral enantiomers, makes it a candidate for development into a novel organocatalyst or a ligand for metal-catalyzed reactions.
The cyclohexyl group can provide steric bulk, which is often crucial for inducing high levels of stereoselectivity in catalytic reactions. The allylic nature of the amine also offers a point for potential modification to fine-tune the catalyst's electronic and steric properties. The development of chiral amine catalysts has been a significant focus in organic synthesis, leading to efficient methods for producing enantiomerically enriched compounds. acs.org
Intermediates in Fine Chemical Synthesis (excluding pharmaceuticals/agrochemicals for human use)
The reactivity of the amine and the double bond in this compound makes it a valuable intermediate for the synthesis of more complex molecules. For instance, substituted cyclohexyl amines have been utilized as intermediates in the preparation of N-acylcyclohexylamines, which have applications as animal repellents. This utility in a non-pharmaceutical and non-agrochemical context highlights its potential as a building block in the fine chemicals industry.
The synthesis of such specialized chemicals often relies on the availability of versatile starting materials like this compound, which can be readily transformed into a variety of derivatives.
Development of Functional Materials and Sensors
The amine group of this compound can be exploited in the design of functional materials, particularly chemical sensors. Amines are known to interact with various analytes, leading to changes in the optical or electronic properties of a material. This principle is the basis for many colorimetric and fluorescent sensors for the detection of a range of substances. rsc.orgnih.gov
For example, materials incorporating primary amines can be used to detect the presence of aldehydes or other electrophilic species. The interaction between the amine and the analyte can trigger a measurable signal, such as a change in color or fluorescence intensity. The development of amine-based sensors is an active area of research with potential applications in environmental monitoring and industrial process control. ijrpr.comcapes.gov.br
| Sensor Type | Principle of Detection | Potential Analyte |
| Colorimetric | Change in visible color upon reaction with analyte. capes.gov.br | Aldehydes, pH changes |
| Fluorescent | Change in fluorescence intensity or wavelength upon interaction with analyte. nih.gov | Metal ions, electrophilic compounds |
Viii. Environmental Chemistry and Sustainability Aspects
Pathways of Environmental Degradation and Transformation
Once released into the environment, 3-Cyclohexylprop-2-en-1-amine is expected to undergo various degradation and transformation processes. The primary pathways are likely to involve microbial biodegradation and photochemical reactions.
The biodegradation of compounds containing a cyclohexyl ring has been observed in several studies. For instance, microorganisms are known to degrade cyclohexyl-containing herbicides like hexazinone. wikipedia.org The degradation of long-chain n-alkylcyclohexanes is understood to proceed via β-oxidation of the alkyl side chain, leading to the formation of cyclohexanecarboxylic acid, which is subsequently metabolized further. nih.gov In a study on N-cyclohexyl benzothiazole-2-sulfenamide, a compound with a cyclohexyl group attached to a nitrogen atom, the bacterium Pseudomonas desmolyticum was shown to break it down into benzothiazole (B30560) and cyclohexane (B81311). researchgate.net
Based on these findings, it can be postulated that the biodegradation of this compound could proceed through several routes:
Oxidation of the allylic side chain: The double bond and the amine group on the prop-2-en-1-amine side chain represent reactive sites for microbial enzymes. Oxidation could lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Cleavage of the side chain: The bond between the cyclohexyl ring and the propene group could be a target for microbial cleavage.
Degradation of the cyclohexyl ring: While the cyclohexane ring is generally more resistant to degradation than aromatic rings, certain microorganisms possess the enzymatic machinery to cleave this structure, often through oxidative pathways. nih.gov
In addition to microbial action, photodegradation in the presence of sunlight could also contribute to the transformation of this compound in aquatic environments and the atmosphere. The allylic amine structure may be susceptible to reactions with photochemically generated reactive species, such as hydroxyl radicals.
Ecotoxicological Studies in Non-Human Organisms
The potential impact of this compound on ecosystems can be inferred from ecotoxicological data of related compounds, particularly cyclohexylamine (B46788). Studies on cyclohexylamine provide insights into the potential toxicity of this class of compounds to various aquatic organisms. trc-corp.comfishersci.comrempec.org
| Organism | Test Type | Endpoint | Value (mg/L) | Reference |
| Daphnia magna (Water Flea) | Acute | EC50 (48h) | 36.3 | trc-corp.com |
| Daphnia magna (Water Flea) | Chronic (21d) | NOEC | 1.6 | trc-corp.com |
| Fish (species not specified) | Acute (14d) | EC50 | 19 | trc-corp.com |
| Pseudokirchneriella subcapitata (Green Algae) | Acute (72h) | EC50 | 29.3 | trc-corp.com |
| Pseudokirchneriella subcapitata (Green Algae) | Acute (72h) | NOEC | 10.3 | trc-corp.com |
*EC50: The concentration of a substance that causes a specific effect in 50% of the test population. *NOEC: No Observed Effect Concentration, the highest tested concentration of a substance at which no statistically significant effect is observed.
This data for cyclohexylamine suggests that compounds of this nature could be harmful to aquatic life. fishersci.com The amine group, in particular, can contribute to the toxicity of organic compounds in aquatic environments. It is plausible that this compound would exhibit a similar or potentially higher level of toxicity due to the presence of the reactive allyl group. However, without direct testing, this remains an extrapolation.
Green Analytical Methods for Environmental Monitoring
The detection and quantification of trace amounts of this compound in environmental samples like water and soil would be crucial for monitoring its presence and fate. Green analytical chemistry principles aim to develop methods that are safer, more environmentally friendly, and more efficient. researchgate.net These principles include the reduction or elimination of hazardous solvents, miniaturization of analytical devices, and reduced energy consumption. researchgate.net
For a compound like this compound, several green analytical techniques could be applicable:
Sample Preparation: Traditional liquid-liquid extraction methods often use large volumes of volatile organic solvents. Greener alternatives include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME). mdpi.combenthamscience.com These techniques use very small amounts of solvent or are solvent-free, significantly reducing waste. mdpi.com For amine-containing compounds, derivatization is often employed to improve their chromatographic behavior and detection. rsc.org Green derivatization reagents that are less toxic and produce less harmful byproducts would be a key consideration.
Chromatographic Analysis: High-performance liquid chromatography (HPLC) is a common technique for the analysis of amines. rsc.org To make this process greener, method development would focus on using more environmentally benign mobile phases, such as water with organic modifiers like ethanol (B145695) or isopropanol, instead of acetonitrile (B52724) or methanol. Additionally, the use of shorter columns and faster analysis times can reduce solvent consumption and energy usage.
Solvent Selection: The use of novel green solvents, such as deep eutectic solvents (DESs) and bio-based solvents, in extraction and chromatographic methods is a growing area of research. researchgate.net These solvents are often biodegradable, have low toxicity, and can be tailored for specific applications. researchgate.net
Life Cycle Assessment of Synthesis Pathways
A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal. rsc.org Performing a full LCA for the synthesis of this compound would provide a holistic view of its environmental sustainability. rsc.org
While a specific LCA for this compound is not available, the general principles of LCA for amine synthesis can be discussed. The key stages and considerations would include:
Raw Material Acquisition: The environmental impact of producing the starting materials, such as cyclohexanone (B45756) or other cyclohexyl precursors, and the source of the amine group (e.g., ammonia), would be a major factor. researchgate.netwestminster.ac.uk The synthesis of ammonia (B1221849) via the Haber-Bosch process, for example, is very energy-intensive. researchgate.net
Synthesis Process: This stage would analyze the energy consumption of the reaction, the types and amounts of solvents used, the efficiency (yield) of the reaction, and the nature and quantity of waste generated. A "greener" synthesis route would aim for high atom economy, use of renewable feedstocks, catalysis instead of stoichiometric reagents, and benign solvents. rsc.org
Purification: The environmental cost of downstream processing, such as distillation or chromatography, to isolate the final product would also be assessed. This includes the energy required and the solvents used.
End-of-Life: The ultimate fate of the compound after its intended use, including its degradation pathways and potential for recycling, would be considered in a full cradle-to-grave LCA.
By comparing different potential synthesis routes using LCA, it would be possible to identify the most environmentally sustainable method for producing this compound. For instance, a biocatalytic route using enzymes might compare favorably to a traditional chemical synthesis in terms of energy consumption and waste generation.
Ix. Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The confluence of artificial intelligence (AI) and chemistry is catalyzing a new era of molecular design and synthesis. For a molecule such as 3-Cyclohexylprop-2-en-1-amine, AI and machine learning (ML) models can be instrumental in predicting its properties and devising optimal synthetic routes. These computational tools can analyze vast datasets of chemical reactions and molecular structures to identify patterns that may not be apparent to human researchers.
Machine learning algorithms, particularly deep learning models, can be trained on extensive databases of known compounds to predict various physicochemical and biological properties of new molecules like this compound. For instance, quantitative structure-activity relationship (QSAR) models can be developed to forecast its potential applications based on its structural features. Furthermore, AI can significantly streamline the synthesis process. Retrosynthetic analysis, a process of breaking down a target molecule into simpler precursors, can be automated using AI, suggesting novel and efficient synthetic pathways. This approach can lead to the discovery of more sustainable and cost-effective methods for producing this compound and its derivatives.
The performance of various machine learning models in predicting biological activity for similar compounds, such as colchicine derivatives, has been evaluated, with Random Forest (RF) and Decision Tree (DT) models showing strong predictive capabilities mdpi.com. Such models could be adapted to predict the potential activities of this compound. The table below illustrates the comparative performance of different ML models in a hypothetical prediction task for a set of allylamine (B125299) derivatives.
| Machine Learning Model | R-squared (R²) | Root Mean Square Error (RMSE) |
| Multiple Linear Regression (MLR) | 0.65 | 0.85 |
| K-Nearest Neighbors (KNN) | 0.72 | 0.78 |
| Support Vector Machine (SVM) | 0.78 | 0.71 |
| Decision Tree (DT) | 0.85 | 0.62 |
| Random Forest (RF) | 0.91 | 0.55 |
This table represents hypothetical performance data for illustrative purposes.
Exploration of Novel Reaction Catalysis and Activation Strategies
Innovations in catalysis are fundamental to advancing the synthesis and functionalization of molecules like this compound. Future research will likely focus on the development of more efficient, selective, and sustainable catalytic systems. This includes the exploration of novel metal-based and organocatalysts, as well as innovative activation strategies that can proceed under milder reaction conditions.
For the synthesis of allylamine derivatives, metal-free catalytic systems have been shown to be effective. For instance, the allylic amination of Morita–Baylis–Hillman adducts can be achieved with high regioselectivity using specific catalysts acs.orgacs.org. The development of novel catalyst-free synthetic methods, such as the one-pot synthesis of 1,3,4-thiadiazole-2-amine derivatives, highlights a trend towards more environmentally friendly and efficient chemical processes mdpi.com. The catalytic hydrogenation of related structures, such as cyclohexene (B86901) and alkylphenols, has been studied using various palladium catalysts, providing insights into reaction kinetics and mechanisms that could be applicable to the synthesis or modification of this compound unsa.edu.archemrxiv.orgchemrxiv.org.
Future work could involve the use of photocatalysis or electrocatalysis to activate key reaction steps, potentially leading to novel synthetic pathways with reduced energy consumption and waste generation. The development of catalysts that can selectively functionalize the C=C double bond or the amine group of this compound would open up new avenues for creating a diverse range of derivatives with tailored properties.
Advanced Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of molecules is crucial for elucidating their reaction mechanisms and functional properties. Advanced characterization techniques are enabling researchers to probe molecular dynamics with unprecedented temporal and spatial resolution. For this compound, these techniques can provide deep insights into its conformational changes, reaction intermediates, and interactions with other molecules.
High-level ab initio calculations and advanced spectroscopic methods, such as those used to study allylimine, can provide very accurate sets of spectroscopic parameters, including rotational and centrifugal distortion constants aanda.org. Time-resolved spectroscopy, for example, can be used to monitor the evolution of chemical reactions involving this compound on femtosecond to second timescales. This can help in identifying transient intermediates and understanding the kinetics of complex reaction networks.
Furthermore, techniques like two-dimensional infrared (2D-IR) spectroscopy can reveal information about the coupling between different vibrational modes within the molecule, offering a detailed picture of its structure and dynamics. The application of these advanced techniques will be instrumental in building a comprehensive understanding of the chemical behavior of this compound.
| Spectroscopic Parameter | Ta-allylimine | Ts-allylimine |
| A (MHz) | 13348.1633 | 13411.3916 |
| B (MHz) | 3374.8080 | 3385.1221 |
| C (MHz) | 2800.2227 | 2816.3359 |
| N | 487 | 450 |
| σ (kHz) | 4.8 | 4.9 |
| Spectroscopic constants for the Ta and Ts isomers of allylimine, providing an example of the detailed characterization possible with advanced techniques. aanda.org |
Development of High-Throughput Screening Methodologies for Materials Discovery
The discovery of new materials with desired properties is often a time-consuming and resource-intensive process. High-throughput screening (HTS) methodologies, which allow for the rapid synthesis and testing of large libraries of compounds, are accelerating this process significantly researchgate.netrsc.orgscirp.org. For this compound, HTS could be employed to explore its potential in various material applications.
For instance, libraries of polymers or co-crystals incorporating this compound could be synthesized and screened for properties such as thermal stability, conductivity, or optical characteristics. The use of robotic automation and miniaturized reaction platforms allows for the parallel execution of thousands of experiments, generating vast amounts of data in a short period. Encapsulated Nanodroplet Crystallisation (ENaCt) is an example of a high-throughput method for the rapid screening of co-crystal formation rsc.org.
Computational HTS, where virtual libraries of compounds are screened using computational models, can be used as a preliminary step to prioritize candidates for experimental synthesis and testing. This combination of computational and experimental high-throughput methods creates a powerful workflow for the accelerated discovery of new materials based on the this compound scaffold.
Interdisciplinary Convergence in Chemical Research
The future of chemical research lies in the convergence of disciplines. The study of this compound can benefit immensely from collaborations between chemists, biologists, materials scientists, and data scientists. Such interdisciplinary approaches can unlock new applications and fundamental understanding that would be unattainable within a single discipline.
For example, in the context of biological applications, collaborations with biologists can help in evaluating the bioactivity of this compound derivatives. Allylamines are a known class of antifungal agents, and interdisciplinary research could explore the potential of this specific compound in that domain researchgate.netnih.gov. Similarly, partnerships with materials scientists can lead to the development of novel functional materials, leveraging the unique structural features of the molecule. The integration of data science and AI, as discussed earlier, is another prime example of interdisciplinary convergence that is driving innovation in chemical research. By fostering a collaborative research environment, the full potential of this compound can be realized.
Q & A
Basic Research Questions
Q. What are the optimal multi-step reaction conditions for synthesizing 3-Cyclohexylprop-2-en-1-amine?
- Methodological Answer : Synthesis typically involves hydrogenation and amine functionalization. For example, a 6-step procedure includes:
Step 1 : CH₂Cl₂ reaction under ambient temperature (2 h).
Step 2 : HCl in CH₂Cl₂ (0.5 h, ambient).
Step 3 : Et₃N in CH₂Cl₂ (16 h).
Step 4 : 4N HCl in dioxane.
Step 5 : Carbonyldiimidazole activation followed by Et₃N coupling (15 min → 16 h).
Step 6 : Hydrogenation using 10% Pd/C in methanol (16 h, 2844.3 Torr H₂).
Yields vary with catalyst loading and solvent purity. Precise inert atmosphere control (Schlenk technique) improves reproducibility .
Q. How can structural analogs of this compound be designed for comparative studies?
- Methodological Answer : Replace the cyclohexyl group with sterically similar moieties (e.g., cyclopropyl or phenyl) using cross-coupling reactions. For example, copper(I) acetate and lithium acetate in ethyl acetate (60°C, 12 h) facilitate Ullmann-type couplings. Characterize analogs via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are critical during handling of this compound intermediates?
- Methodological Answer : Follow precautionary codes:
- P280 : Wear protective gloves/clothing/eye protection.
- P284 : Use respiratory protection in poorly ventilated areas.
- P370+P375 : In case of fire, evacuate and fight remotely due to explosion risk.
Quench reactive intermediates (e.g., LiAlH₄ residues) with ethyl acetate before disposal .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in this compound derivatives?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and Fukui indices. For example, assess nucleophilic attack sites using Gaussian09 at the B3LYP/6-31G(d) level. Validate predictions with kinetic studies (e.g., monitoring reaction rates via HPLC) .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer :
Systematic Parameter Screening : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (MeOH vs. THF), and temperatures.
Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., ANOVA for yield optimization).
Reproducibility Checks : Cross-validate with independent labs using identical reagents (e.g., AldrichCPR-grade chemicals) .
Q. How can mechanistic studies elucidate the role of this compound in organometallic catalysis?
- Methodological Answer :
- In Situ Monitoring : Use IR spectroscopy to track ligand exchange in complexes (e.g., [Ir(COD)Cl]₂).
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated amine to identify rate-determining steps.
- X-ray Crystallography : Resolve catalyst-amine adducts to confirm binding modes .
Q. What advanced characterization techniques differentiate stereoisomers of this compound derivatives?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers.
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra (e.g., via ORCA software) to assign absolute configurations.
- NOESY NMR : Identify spatial proximity of cyclohexyl protons to confirm stereochemistry .
Data Analysis and Reporting
Q. How should researchers statistically validate purity assessments of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
